molecular formula C20H18N4O4 B3869039 1,4-diacetyl-3,6-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

1,4-diacetyl-3,6-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Cat. No. B3869039
M. Wt: 378.4 g/mol
InChI Key: GBFHVGKAHIMKKO-UHFFFAOYSA-N
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Description

Imidazole derivatives, such as “1,4-diacetyl-3,6-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione”, are a class of compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . They are known for their wide range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives can generally be synthesized through various chemical modifications, including Claisen–Schmidt condensation, Claisen condensation , and others .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can vary greatly depending on the substituents attached to the imidazole ring. In the crystal structure of similar compounds, hydrogen bonds often link adjacent molecules to form chains, which are then linked by other interactions to form a three-dimensional supramolecular network .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary greatly depending on their structure and the context in which they are used. Some imidazole derivatives have been reported to behave as nootropic, neurotropic, and anxiolytic agents .

Future Directions

The future research directions for imidazole derivatives could involve exploring their potential applications in various fields, developing more efficient synthesis methods, and studying their properties and mechanisms of action in more detail .

properties

IUPAC Name

3,6-diacetyl-1,4-diphenyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-13(25)21-17-18(24(19(21)27)16-11-7-4-8-12-16)22(14(2)26)20(28)23(17)15-9-5-3-6-10-15/h3-12,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFHVGKAHIMKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2C(N(C1=O)C3=CC=CC=C3)N(C(=O)N2C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diacetyl-1,4-diphenyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-diacetyl-3,6-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1,4-diacetyl-3,6-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 3
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1,4-diacetyl-3,6-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
1,4-diacetyl-3,6-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 5
1,4-diacetyl-3,6-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 6
1,4-diacetyl-3,6-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

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